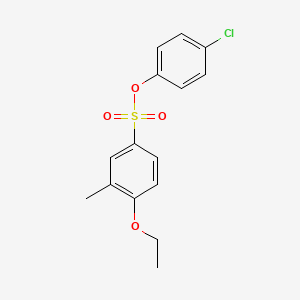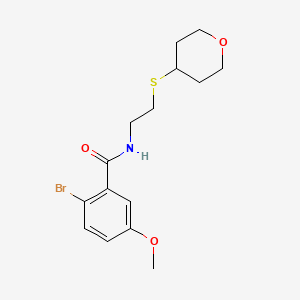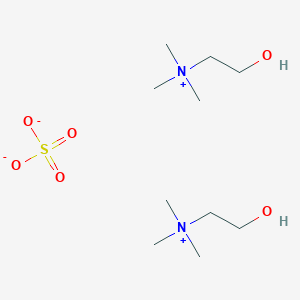
Bis((2-hydroxyethyl)trimethylazanium) sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Bis((2-hydroxyethyl)trimethylazanium) sulfate” is a chemical compound with the CAS Number: 13232-47-8 . It has a molecular weight of 304.41 . The compound is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-hydroxy-N,N,N-trimethylethan-1-aminium sulfate . The Inchi Code for this compound is 1S/2C5H14NO.H2O4S/c21-6(2,3)4-5-7;1-5(2,3)4/h27H,4-5H2,1-3H3; (H2,1,2,3,4)/q2*+1;/p-2 .Physical And Chemical Properties Analysis
“Bis((2-hydroxyethyl)trimethylazanium) sulfate” is a powder that is stored at room temperature . It has a molecular weight of 304.41 .Wissenschaftliche Forschungsanwendungen
Environmental Exposure and Metabolism
Bisphenol A (BPA) is an endocrine-disrupting chemical commonly found in consumer products, leading to universal exposure. A study focusing on BPA and its metabolites, including BPA sulfate, in umbilical cord serum highlights the universal fetal exposure to BPA, suggesting significant environmental exposure and metabolic processing in humans. The presence of BPA sulfate in midgestation fetuses indicates a potential pathway for BPA metabolism and its implications for fetal exposure (Gerona et al., 2013).
Mechanisms of Action
Research into the molecular mechanisms of Bisphenol A (BPA) action reveals significant insights into how BPA and possibly its derivatives, like Bis((2-hydroxyethyl)trimethylazanium) sulfate, might interact with biological systems. These studies provide foundational knowledge for understanding the cellular impacts of BPA exposure, potentially applicable to related compounds (Wetherill et al., 2007).
Endocrine Activity Influence
The study on Bisphenol S (BPS), a BPA analogue, elucidates the influence of metabolic reactions on endocrine activity, offering parallels to Bis((2-hydroxyethyl)trimethylazanium) sulfate. This research demonstrates how metabolic pathways, specifically glucuronidation, significantly impact the endocrine-disrupting potential of such compounds (Skledar et al., 2016).
Water Treatment and Removal
The development of novel sulfonated thin-film composite nanofiltration membranes illustrates an application of Bis((2-hydroxyethyl)trimethylazanium) sulfate in water treatment technologies. These membranes, enhanced by the presence of sulfonated aromatic diamine monomers, show improved water flux and effective treatment of dye solutions, highlighting the role of Bis((2-hydroxyethyl)trimethylazanium) sulfate in environmental remediation efforts (Liu et al., 2012).
Chemical Synthesis and Reactivity
In the realm of chemical synthesis, studies on the reactivity of bis(trimethylsilyl) sulfate with aromatic and heterocyclic compounds provide insight into the chemical versatility and potential applications of Bis((2-hydroxyethyl)trimethylazanium) sulfate. This research showcases the ability of bis(trimethylsilyl) sulfate to sulfonate benzene derivatives, suggesting similar reactivity patterns for Bis((2-hydroxyethyl)trimethylazanium) sulfate in synthetic chemistry applications (Voronkov et al., 1977).
Biodegradation of Environmental Pollutants
The exploration of bisphenol A (BPA) degradation in aqueous solutions using advanced oxidation processes highlights another potential application of Bis((2-hydroxyethyl)trimethylazanium) sulfate. This study demonstrates the effective removal and mineralization of BPA, suggesting that similar strategies could be applied to the degradation of related compounds, including Bis((2-hydroxyethyl)trimethylazanium) sulfate, for environmental clean-up (Sharma et al., 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-hydroxyethyl(trimethyl)azanium;sulfate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H14NO.H2O4S/c2*1-6(2,3)4-5-7;1-5(2,3)4/h2*7H,4-5H2,1-3H3;(H2,1,2,3,4)/q2*+1;/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUJMSBLYCLWFHB-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCO.C[N+](C)(C)CCO.[O-]S(=O)(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H28N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis((2-hydroxyethyl)trimethylazanium) sulfate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2933678.png)
![2-(4-Chloro-phenyl)-6-hydroxy-benzo[de]isoquinoline-1,3-dione](/img/structure/B2933679.png)


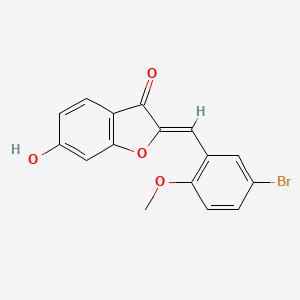
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2933688.png)

![8-(2-methoxyethyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2933691.png)

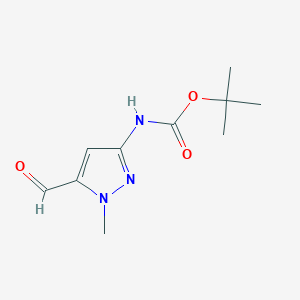
![N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide](/img/structure/B2933695.png)
